molecular formula C13H10ClNO B1606152 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone CAS No. 58158-57-9

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

Cat. No. B1606152
CAS RN: 58158-57-9
M. Wt: 231.68 g/mol
InChI Key: XPSQHYPYPLUYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, also known as 4-chloro-2-(3-pyridyl)ethanone or 4-CPE, is an organic compound with a wide range of applications in the field of science. It is a white solid that is insoluble in water and has a molecular weight of 214.58 g/mol. 4-CPE is a versatile compound that can be used in a variety of synthetic and analytical methods, such as chromatography, spectroscopy, and electrochemistry. It is also used in the production of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Fungicidal Activity

Compounds with structural similarities to "1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone" have been synthesized for potential applications in pharmacology and agrochemicals. For example, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have shown fungicidal activity, indicating their utility in agricultural research and development as potential fungicides (Kuzenkov & Zakharychev, 2009).

Supramolecular Assemblies and Crystal Engineering

Research into supramolecular assemblies involving pyridyl functionalized compounds reveals insights into crystal engineering, which is crucial for the development of new materials with tailored properties. Studies on assemblies of benzenetetracarboxylic acid with aza donor molecules contribute to our understanding of molecular architecture and its applications in designing novel molecular materials (Arora & Pedireddi, 2003).

Corrosion Inhibition

A new penta-substituted pyrrole derivative structurally similar to "1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone" has been synthesized and explored for its corrosion inhibition properties. This research underscores the compound's potential application in protecting materials against corrosion, demonstrating its importance in materials science and engineering (Louroubi et al., 2019).

Photoinduced Chemical Transformations

Studies on photoinduced reactions involving chloroethylenes and pyrones, as well as direct 4-pyridination of C(sp3)–H bonds, highlight the role of similar compounds in synthetic organic chemistry. These reactions are pivotal for constructing complex molecules, serving as a foundation for developing new pharmaceuticals and chemicals (Shimo et al., 1987), (Hoshikawa & Inoue, 2013).

Catalysis and Polymerization

Research into magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands showcases the application of such compounds in catalysis, particularly in the ring-opening polymerization of lactones and lactides. This area of study is significant for the development of biodegradable polymers and green chemistry (Wang et al., 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQHYPYPLUYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343067
Record name 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

CAS RN

58158-57-9
Record name 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.